
3-(1-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide is a useful research compound. Its molecular formula is C28H27ClN4O6 and its molecular weight is 551. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Potentials
Quinazoline derivatives have been synthesized and evaluated for their biological potentials, showcasing antioxidant, antiulcer, anti-inflammatory activities, and effects on liver enzymes. Studies highlight the synthesis of new derivatives, including the process, characterization, and their biological evaluations, demonstrating significant activities in various models. Such research indicates the potential of these compounds in developing therapeutic agents with multiple biological activities (Borik & Hussein, 2021).
Antimicrobial and Antihypertensive Properties
Further investigations into quinazoline derivatives have revealed their antimicrobial properties. This includes the synthesis of new compounds from the reaction of various ester ethoxycarbonylhydrazones with primary amines, leading to derivatives with good to moderate activities against test microorganisms. Moreover, some derivatives have been synthesized to explore their antihypertensive and diuretic activities, with certain compounds showing promising results compared to standard drugs (Bektaş et al., 2007; Rahman et al., 2014).
Anticancer Activity
The anticancer activity of quinazoline derivatives has also been a focus, with studies demonstrating the synthesis of novel compounds and their evaluation against various cancer cell lines. These investigations have led to the identification of derivatives with significant inhibitory effects on cell proliferation, highlighting the potential of quinazoline derivatives in cancer therapy (Tumosienė et al., 2020).
Chemical Properties and Applications
On the chemical front, the structural and electronic properties of quinazoline derivatives have been explored, including their synthesis, molecular structures, and potential applications in various fields such as materials science. This includes investigations into their antimicrobial activity, showcasing the versatility of these compounds beyond medicinal applications (Habib et al., 2013).
properties
CAS RN |
893789-65-6 |
|---|---|
Product Name |
3-(1-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide |
Molecular Formula |
C28H27ClN4O6 |
Molecular Weight |
551 |
IUPAC Name |
3-[1-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-[(2-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C28H27ClN4O6/c1-38-23-10-6-3-7-18(23)16-30-25(34)13-14-32-27(36)20-8-4-5-9-22(20)33(28(32)37)17-26(35)31-19-11-12-24(39-2)21(29)15-19/h3-12,15H,13-14,16-17H2,1-2H3,(H,30,34)(H,31,35) |
InChI Key |
MVTJCTJHHHUYQB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CC=C4OC)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



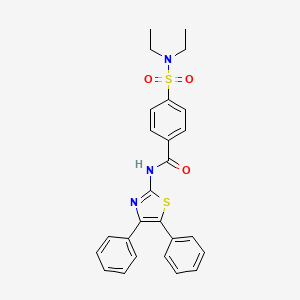
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)sulfanyl]propanamide](/img/structure/B2934621.png)
![N-cyclohexyl-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydropteridin-2-yl]thio}butanamide](/img/structure/B2934622.png)
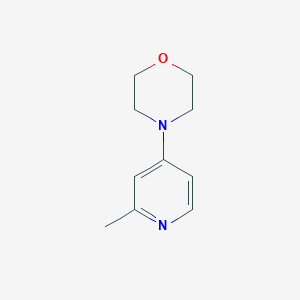
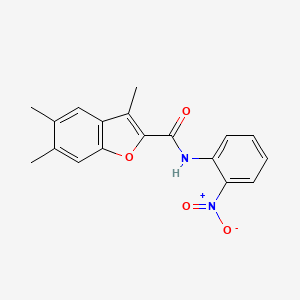

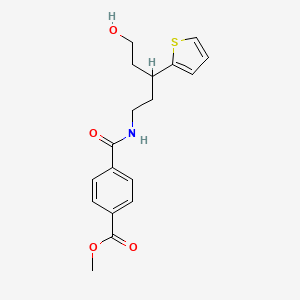

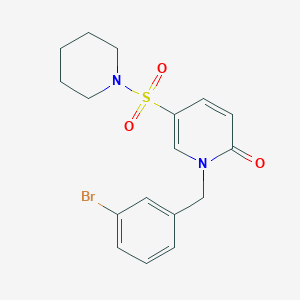
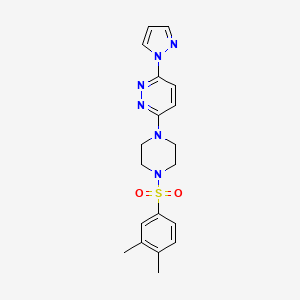
![2-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole](/img/structure/B2934634.png)

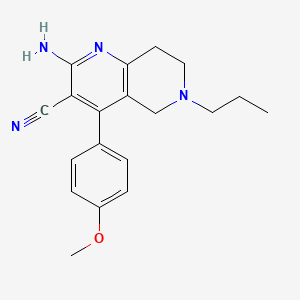
![N-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}acetamide](/img/structure/B2934638.png)